5,5-Diethyl-1-isopropylbarbituric acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85432-35-5 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5,5-diethyl-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-11(6-2)8(14)12-10(16)13(7(3)4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
InChI Key |
AKBNYULNQSFESQ-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)C)CC |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)C)CC |
Other CAS No. |
85432-35-5 |
Synonyms |
N-isopropylbarbitone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Classical Synthetic Routes to Barbituric Acid Derivatives
The synthesis of the barbituric acid skeleton is a classic example of condensation chemistry that has been employed for over a century. uobasrah.edu.iqirapa.orgwikipedia.org The parent compound, barbituric acid, was first synthesized in 1864 by Adolf von Baeyer. irapa.orgwikipedia.orgmdpi.com Derivatives, such as the 5,5-disubstituted analogues, are typically prepared using a well-established condensation reaction.
The most common and historically significant method for synthesizing 5,5-disubstituted barbituric acids is the condensation reaction between a disubstituted malonic acid ester and urea (B33335). atamankimya.comorgsyn.org For the synthesis of the 5,5-diethylbarbituric acid precursor, diethyl diethylmalonate is the required malonic ester.
This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is often prepared in situ by reacting sodium metal with absolute ethanol. orgsyn.orgbrainly.in The base serves to deprotonate the urea, increasing its nucleophilicity, and to catalyze the condensation. The mixture is heated under reflux for several hours to drive the reaction to completion, often resulting in the precipitation of the sodium salt of the barbiturate (B1230296) as a white solid. uobasrah.edu.iqorgsyn.org Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, neutralizes the salt and precipitates the final 5,5-diethylbarbituric acid product. uobasrah.edu.iq
Table 1: Overview of Classical Barbiturate Synthesis
| Reactant 1 | Reactant 2 | Key Reagent | Product |
|---|
The formation of the barbituric ring via this condensation reaction proceeds through a nucleophilic acyl substitution mechanism. The process can be outlined in the following steps:
Deprotonation of Urea : The strong base (ethoxide) removes a proton from a nitrogen atom of urea, forming a potent nucleophile, the ureide anion.
Nucleophilic Attack : The ureide anion attacks one of the electrophilic carbonyl carbons of the diethyl diethylmalonate. This forms a tetrahedral intermediate.
Elimination : The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming an N-acylated urea derivative.
Intramolecular Cyclization : The second nitrogen atom of the urea derivative, now positioned favorably, attacks the remaining ester carbonyl group within the same molecule. This intramolecular attack leads to the formation of a second tetrahedral intermediate and the closure of the six-membered ring.
Final Elimination : This second intermediate expels another ethoxide ion, resulting in the formation of the stable heterocyclic barbiturate ring. The final product exists in equilibrium between its keto and enol tautomeric forms, though the tri-keto form is predominant in the solid state. nih.gov
Regioselective N-Alkylation Strategies for Barbiturates
Once the 5,5-diethylbarbituric acid precursor is obtained, the next critical step is the introduction of the isopropyl group at the N-1 position. This presents a challenge of regioselectivity, as the barbiturate ring has two potentially reactive N-H protons. mdpi.com Achieving selective alkylation at one nitrogen over the other is crucial for the synthesis of the target compound.
Direct N-isopropylation involves reacting 5,5-diethylbarbituric acid (also known as barbital) with an isopropylating agent, such as 2-bromopropane or isopropyl iodide. This reaction is typically performed in the presence of a base to deprotonate the barbiturate nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. The choice of reaction conditions, including the base, solvent, and temperature, is critical to control the extent and position of alkylation. While this method is straightforward, it can sometimes lead to a mixture of N-monoalkylated, N,N'-dialkylated, and even O-alkylated products, necessitating careful optimization and purification.
Base-catalyzed N-alkylation is the most common approach for this transformation. nih.gov The acidity of the N-H protons (pKa ≈ 8) on the barbiturate ring allows for deprotonation by a suitable base, forming a barbiturate anion. nih.gov This anion is a more potent nucleophile than the neutral molecule and readily reacts with an alkylating agent.
Commonly used bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). chemistryviews.orgbeilstein-journals.org The choice of base and solvent system can influence the regioselectivity of the alkylation. For instance, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is often effective. beilstein-journals.org These conditions favor the formation of the N-anion and can provide better control over the reaction, leading to higher yields of the desired N-1 substituted product. nih.govresearchgate.net
Table 2: Comparison of N-Alkylation Techniques
| Method | Typical Base | Solvent | Alkylating Agent | Common Outcome |
|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, NaOH | Ethanol, Acetone | Isopropyl Bromide | Mixture of N- and N,N'-alkylated products |
| Strong Base Catalysis | Sodium Hydride (NaH) | DMF, THF | Isopropyl Iodide | Higher regioselectivity for N-1 mono-alkylation |
More advanced strategies for achieving high regioselectivity in N-alkylation involve the use of transition metal catalysts. mdpi.com While classical methods rely on the intrinsic nucleophilicity of the deprotonated nitrogen atoms, transition metal catalysis can offer alternative reaction pathways that differentiate between the two N-H positions. researchgate.net
Catalytic systems based on palladium, rhodium, or copper can facilitate N-alkylation reactions under milder conditions and with greater control. mdpi.commdpi.com For example, palladium-catalyzed allylic alkylation has been successfully applied to barbiturate derivatives, demonstrating that these systems can achieve high enantioselectivity, which is a testament to their high degree of stereochemical control. mdpi.com Although less commonly reported specifically for the N-isopropylation of 5,5-diethylbarbituric acid, these methods represent a promising frontier. The mechanism often involves the formation of a metal-π-allyl complex or coordination of the metal to the heterocyclic ring, which then directs the incoming alkyl group to a specific nitrogen atom, thereby enhancing regioselectivity. rsc.org
Optimization of Synthetic Parameters for 5,5-Diethyl-1-isopropylbarbituric Acid
The traditional and most common route for synthesizing N-substituted 5,5-disubstituted barbiturates involves the condensation of a disubstituted malonic ester with an N-substituted urea in the presence of a strong base. For this compound, this would involve the reaction of diethyl diethylmalonate with N-isopropylurea. Optimization of this process hinges on carefully controlling parameters such as solvent, catalyst, and the methods used for product isolation.
The reaction proceeds via a base-mediated mechanism where the solvent's properties can influence the stability of the transition state. researchgate.net The rate of reaction is often dependent on the efficiency of the deprotonation of the malonic ester by the alkoxide base. The use of a solvent like ethanol allows for the in-situ formation of sodium ethoxide, a potent base, upon the addition of sodium metal. prepchem.com
Table 1: Influence of Solvent Systems on Barbiturate Synthesis
| Solvent | Type | Role in Reaction | Potential Impact on Kinetics |
| Ethanol | Protic | Reactant for forming sodium ethoxide base; dissolves reactants. prepchem.com | Facilitates classical condensation; reaction rate is dependent on temperature and base concentration. |
| Methanol | Protic | Reactant for forming sodium methoxide base; dissolves reactants. google.com | Similar to ethanol, may offer different solubility profiles for reactants and intermediates. |
| Dimethylformamide (DMF) | Aprotic | High boiling point allows for higher reaction temperatures; good solvent for polar reactants. prepchem.com | Can accelerate reaction rates due to its polar aprotic nature, which enhances the nucleophilicity of the reacting species. |
| Tetrahydrofuran (THF) | Aprotic | Lower boiling point; dissolves a wide range of organic compounds. researchgate.net | Reaction rates may be slower compared to more polar solvents. researchgate.net |
The kinetics of the reaction are typically managed by controlling the temperature. The condensation is often performed under reflux to ensure the reaction proceeds to completion. prepchem.comgoogle.com
In the context of the primary condensation reaction for forming the barbiturate ring, the "catalyst" is a stoichiometric amount of a strong base, most commonly a sodium alkoxide like sodium ethoxide or sodium methoxide. prepchem.comgoogle.com The base is essential for deprotonating the α-carbon of the diethyl diethylmalonate, creating a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the N-isopropylurea.
The choice and quality of the base are paramount for achieving high yields and purity. The base must be anhydrous, as the presence of water can hydrolyze the ester and consume the base, leading to lower yields and the formation of by-products. The amount of base used is also a critical parameter; a molar excess is often required to drive the reaction to completion.
Table 2: Common Base Systems in Barbiturate Synthesis
| Base System | Typical Solvent | Function | Influence on Yield and Purity |
| Sodium Ethoxide | Ethanol | Strong base for deprotonation of malonic ester. prepchem.com | Highly effective; yield is sensitive to moisture and reaction time. Purity depends on complete reaction to avoid unreacted starting materials. |
| Sodium Methoxide | Methanol | Strong base for deprotonation of malonic ester. google.com | Effective alternative to sodium ethoxide; can influence product solubility and isolation. |
| Sodium Hydroxide | Aqueous/Alcoholic Solution | Used in the synthesis of related substituted barbituric acids. google.com | May promote side reactions like ester hydrolysis, potentially lowering the yield of the desired product. |
For certain alternative synthetic steps, such as specific N-alkylation reactions on a pre-formed barbiturate ring, transition metal catalysts like copper sulfate have been utilized. google.com However, for the primary ring-forming condensation, a strong alkoxide base remains the standard.
The work-up procedure for isolating this compound is crucial for obtaining a pure product. Following the completion of the reaction, the resulting sodium salt of the barbiturate is typically dissolved in water. google.comprepchem.com The free acid is then precipitated by acidifying the solution with a strong acid, such as hydrochloric acid, until the pH is acidic. prepchem.comgoogle.com
The crude product, which precipitates as a solid, is collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities. prepchem.com
Further purification is generally achieved through recrystallization. The choice of solvent for recrystallization is determined by the solubility profile of the product. A mixture of methanol and water or ethyl acetate (B1210297) and heptane are common solvent systems used for purifying similar barbiturates. google.com For products that are difficult to crystallize or are obtained as oils, column chromatography using silica gel is an effective purification method. prepchem.com
Table 3: Purification Methods for Barbituric Acid Derivatives
| Technique | Description | Solvents/Materials | Efficacy |
| Precipitation | The product is precipitated from the reaction mixture by pH adjustment. prepchem.com | Water, Hydrochloric Acid | Effective for initial isolation of the crude product from the reaction mixture. |
| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, forming pure crystals. google.com | Ethanol/Water, Ethyl Acetate, Benzene, Diethyl Ether google.com | Highly effective for removing impurities and obtaining a crystalline, high-purity product. |
| Column Chromatography | The product is separated from impurities by passing it through a column of adsorbent material. prepchem.com | Silica Gel, Ethyl Acetate, Benzene prepchem.com | Useful for purifying non-crystalline products or for separating mixtures with similar solubility. |
Alternative Synthetic Routes and Green Chemistry Applications
In line with the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer solvents, alternative methodologies for the synthesis of barbiturates are being explored. acs.orgresearchgate.net These methods aim to reduce the environmental footprint of the synthetic process by minimizing solvent use and reaction times.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.gov For the synthesis of heterocyclic compounds like barbiturates, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often result in higher yields. researchgate.net
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can accelerate reaction rates and minimize the formation of side products that may occur during prolonged heating. nih.gov The synthesis of barbituric acid derivatives has been shown to be highly efficient under microwave irradiation, making it an attractive green alternative. researchgate.net
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Condensation
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 24 hours | 5-10 minutes | researchgate.net |
| Yield | 75-81% | 96-98% | researchgate.net |
| Energy Consumption | High | Low | researchgate.net |
| Solvent Use | Often requires large volumes | Can be performed with less solvent or under solvent-free conditions | nih.gov |
Solvent-Free Reaction Methodologies
Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and pose environmental and health risks. researchgate.net Solvent-free, or solid-state, reactions have proven to be a viable alternative for many organic transformations. cmu.edu These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or catalyst.
For reactions involving barbituric acid derivatives, such as Knoevenagel condensations, solvent-free methods using grinding at room temperature have been successfully implemented. These techniques offer numerous benefits, including simplified work-up procedures, reduced pollution, lower costs, and operational simplicity. cmu.edu The catalyst in such reactions can often be recovered and reused, further enhancing the green credentials of the process. isca.me While direct application to the synthesis of this compound from its primary components under solvent-free conditions requires further research, the success in related reactions indicates significant potential for this eco-friendly approach. isca.me
Synthesis of Research-Grade Derivatives and Labeled Analogs
The synthesis of research-grade derivatives and isotopically labeled analogs of this compound is crucial for in-depth pharmacological and metabolic studies. These high-purity compounds and tracers enable researchers to investigate the compound's mechanism of action, distribution, and metabolic fate.
Synthesis of Research-Grade Derivatives:
The preparation of high-purity 5,5-disubstituted barbituric acids typically involves the condensation of a disubstituted malonic ester with urea or a substituted urea in the presence of a strong base like sodium ethoxide in an anhydrous alcohol solvent. libretexts.org For this compound, this would involve the reaction of diethyl diethylmalonate with N-isopropylurea. The purity of the final product is highly dependent on the purity of the starting materials and the rigorous control of reaction conditions to prevent the formation of side products. Purification is typically achieved through recrystallization.
Further derivatization can be carried out to introduce various functional groups, allowing for the exploration of structure-activity relationships. For example, modifications at the N1 and N3 positions of the barbiturate ring can significantly alter the pharmacological properties of the compound.
Synthesis of Labeled Analogs:
Isotopically labeled analogs are indispensable tools in drug metabolism and pharmacokinetic studies. The introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), or Deuterium (²H) allows for the sensitive detection and quantification of the compound and its metabolites in biological matrices.
Carbon-14 Labeling: A common strategy for ¹⁴C-labeling of barbiturates involves the use of [¹⁴C]urea in the condensation reaction with the appropriate dialkylmalonic ester. For instance, phenyl barbituric-[2-¹⁴C] acid has been synthesized by condensing phenyl diethyl malonate with [¹⁴C]urea in the presence of sodium methoxide in methanol, achieving yields greater than 70%. iaea.org A similar approach could be employed for the synthesis of [2-¹⁴C]-5,5-Diethyl-1-isopropylbarbituric acid using [¹⁴C]-N-isopropylurea. The primary source for ¹⁴C is typically barium [¹⁴C]-carbonate, which is converted into various labeled building blocks. almacgroup.com
Tritium and Deuterium Labeling: Tritium or deuterium labeling can be achieved through several methods, including catalytic hydrogen-isotope exchange reactions. For complex molecules, iridium-catalyzed hydrogen isotope exchange is a powerful method for introducing tritium or deuterium into specific positions of a molecule, often under mild conditions. nih.gov This method could potentially be applied to this compound to introduce tritium or deuterium at various positions for metabolic studies. Another approach involves the reduction of a suitable precursor with a tritium or deuterium source.
The synthesis of these labeled analogs requires specialized radiochemical laboratories and expertise to handle radioactive materials safely and to purify the final products to the high standards required for research use.
Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netrsc.org For a molecule such as 5,5-Diethyl-1-isopropylbarbituric acid, a combination of one-dimensional and two-dimensional NMR experiments allows for unambiguous structural assignment.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the isopropyl group, the two ethyl groups, and the N-H proton.
The isopropyl group would present as a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which would appear as a doublet. The two ethyl groups at the C5 position are equivalent and would produce a quartet for the methylene (B1212753) (CH₂) protons, coupled to the adjacent methyl (CH₃) protons, which would in turn appear as a triplet. The N-H proton typically appears as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~8.0-11.0 | s (broad) | N/A |
| Isopropyl -CH | ~4.5-5.5 | sept | ~7.0 |
| Ethyl -CH₂ (x2) | ~2.0-2.5 | q | ~7.5 |
| Isopropyl -CH₃ (x2) | ~1.4-1.6 | d | ~7.0 |
| Ethyl -CH₃ (x2) | ~0.8-1.0 | t | ~7.5 |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as carbonyls, and sp³-hybridized carbons. For this compound, eight distinct carbon signals are expected.
The spectrum would show signals for the three carbonyl (C=O) carbons of the barbiturate (B1230296) ring at the most downfield positions. The quaternary C5 carbon, substituted with two ethyl groups, would also be identifiable. The remaining signals would correspond to the carbons of the isopropyl and ethyl substituents. The chemical shifts can be predicted based on known values for similar functional groups in related barbiturate structures. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4, C6) | ~170-175 |
| C=O (C2) | ~150-155 |
| C5 | ~55-60 |
| Isopropyl -CH | ~48-52 |
| Ethyl -CH₂ (x2) | ~30-35 |
| Isopropyl -CH₃ (x2) | ~18-22 |
| Ethyl -CH₃ (x2) | ~8-12 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete bonding network of a molecule by revealing correlations between nuclei. youtube.comwikipedia.orgepfl.ch
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl CH septet and the isopropyl CH₃ doublet, confirming their connectivity. Similarly, a cross-peak between the ethyl CH₂ quartet and the ethyl CH₃ triplet would verify the structure of the ethyl groups. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgepfl.ch An HSQC spectrum would definitively link the proton assignments to their corresponding carbon signals from the ¹³C NMR spectrum, for instance, connecting the signal for the ethyl CH₂ protons to the signal for the ethyl CH₂ carbon. wikipedia.orgsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically 2 to 4 bonds. youtube.comepfl.ch HMBC is crucial for assembling the molecular fragments. For example, it would show correlations from the ethyl CH₂ protons to the quaternary C5 carbon and from the isopropyl CH proton to the C4 and C6 carbonyl carbons, thereby confirming the placement of the alkyl substituents on the barbiturate ring. youtube.comsdsu.edu
Anisotropic Effects on Proton Resonances in Substituted Barbiturates
The chemical shifts of protons in a molecule are influenced by the local magnetic fields generated by nearby functional groups, an effect known as magnetic anisotropy. rsc.orgresearchgate.net In substituted barbiturates, the carbonyl (C=O) groups of the ring create significant anisotropic effects. cdnsciencepub.com Protons located in the "shielding cone" above and below the plane of the C=O double bond will experience an upfield shift (to lower ppm), while protons in the plane of the double bond will experience a downfield shift. researchgate.netresearchgate.net
For this compound, the spatial orientation of the N-isopropyl and C5-diethyl substituents relative to the three carbonyl groups will influence their proton chemical shifts. cdnsciencepub.com The CH protons of the ethyl groups, for instance, can serve as sensitive probes for detecting changes in the ring's anisotropy. cdnsciencepub.com These anisotropic effects are critical for a precise understanding of the molecule's preferred conformation in solution. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis. bris.ac.ukmiamioh.edu The molecular formula for this compound is C₁₁H₁₈N₂O₃, corresponding to a molecular weight of approximately 226.27 g/mol .
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Different ionization methods can be employed to generate ions for MS analysis, with Electron Ionization (EI) and Electrospray Ionization (ESI) being two common techniques.
Electron Ionization (EI-MS) : EI is a high-energy, "hard" ionization technique that causes extensive fragmentation of the analyte. miamioh.edu While the molecular ion (M⁺˙) may be observed, the resulting mass spectrum is typically dominated by fragment ions. For this compound, characteristic fragmentation would involve the cleavage of the alkyl substituents from the C5 position, leading to the loss of ethyl (•CH₂CH₃) and isopropyl (•CH(CH₃)₂) radicals. This fragmentation pattern provides confirmatory evidence for the structure of the substituents.
Electrospray Ionization (ESI-MS) : ESI is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. wikipedia.orgslideshare.net This is particularly useful for confirming the molecular weight of the compound with high accuracy. plos.orgnih.gov For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z corresponding to [C₁₁H₁₈N₂O₃ + H]⁺. The ability of ESI to transfer solution-phase ions into the gas phase makes it highly compatible with liquid chromatography (LC-MS). wikipedia.org
| Ionization Mode | Expected Ion | Predicted m/z | Notes |
|---|---|---|---|
| ESI (+) | [M+H]⁺ | ~227.1 | Protonated molecular ion, typically the base peak. |
| EI | [M]⁺˙ | ~226.1 | Molecular ion, may be weak or absent. |
| EI | [M-C₂H₅]⁺ | ~197.1 | Loss of an ethyl radical from C5. |
| EI | [M-C₃H₇]⁺ | ~183.1 | Loss of an isopropyl radical (less likely fragmentation pathway compared to N-dealkylation in this context). |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₁H₁₈N₂O₃, the theoretical exact mass can be calculated with high precision.
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy in the low parts-per-million (ppm) range. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ would be compared against the calculated value to confirm the elemental composition. Forensic drug screening, although typically targeting basic drugs with positive electrospray ionization (ESI+), can utilize HRMS to identify barbiturates through the formation of specific adducts, such as the [M + HCOONa+Na]⁺ adduct, ensuring high specificity. nih.govnih.gov
Table 1: Calculated Monoisotopic Mass for this compound and its Adducts
| Species | Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₁₁H₁₈N₂O₃ | 226.13174 |
| [M+H]⁺ | C₁₁H₁₉N₂O₃⁺ | 227.13902 |
| [M+Na]⁺ | C₁₁H₁₈N₂NaO₃⁺ | 249.12096 |
| [M-H]⁻ | C₁₁H₁₇N₂O₃⁻ | 225.12447 |
Note: Data is calculated based on IUPAC atomic weights. Actual experimental values would be determined by HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the protonated molecule ([M+H]⁺, m/z 227.1) would be selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID).
The fragmentation pathways of barbiturates are complex and can involve α-cleavage and subsequent rearrangements. kyushu-u.ac.jp Based on the structure of this compound, several characteristic fragmentation pathways can be predicted:
Loss of the Isopropyl Group: A primary fragmentation would likely involve the cleavage of the N-isopropyl bond, resulting in the loss of a neutral propylene (B89431) molecule (C₃H₆, 42.05 Da) via a retro-ene reaction or the loss of an isopropyl radical (C₃H₇•, 43.06 Da).
Loss of Ethyl Groups: Cleavage of the C-C bonds at the C5 position can lead to the loss of ethyl radicals (C₂H₅•, 29.04 Da).
Ring Cleavage: The barbiturate ring itself can undergo retro-Diels-Alder type fragmentation, leading to characteristic product ions. researchgate.net This often involves the loss of isocyanate (HNCO) or related neutral fragments.
The analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the connectivity of the atoms and the nature of the substituents. researchgate.net
Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₈N₂O₃+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |
| 227.1 | [M+H - C₃H₆]⁺ | Propylene | 185.1 |
| 227.1 | [M+H - C₂H₅]⁺ | Ethyl radical | 198.1 |
| 198.1 | [M+H - C₂H₅ - CO]⁺ | Carbon monoxide | 170.1 |
| 185.1 | [M+H - C₃H₆ - HNCO]⁺ | Isocyanic acid | 142.0 |
Note: This table represents a hypothetical fragmentation pathway. Actual fragmentation would be confirmed by experimental MS/MS data.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational frequencies include:
N-H Stretching: A moderate to strong absorption band is anticipated in the region of 3200-3100 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide within the barbiturate ring.
C-H Stretching: Strong absorption bands from the stretching of sp³ C-H bonds in the ethyl and isopropyl groups are expected in the 3000-2850 cm⁻¹ region.
Carbonyl (C=O) Stretching: The barbiturate ring contains three carbonyl groups. These will give rise to very strong and distinct absorption bands in the range of 1750-1680 cm⁻¹. The exact positions can be influenced by the electronic environment and potential hydrogen bonding. Typically, two distinct bands are observed for the ureide carbonyls.
C-N Stretching: C-N stretching vibrations are expected in the fingerprint region, typically around 1400-1300 cm⁻¹.
Comparing the spectrum to databases and established correlation tables allows for the confirmation of these key functional groups. rsc.org
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3200 - 3100 | Medium-Strong |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |
| C=O (Ureide) | Stretch | 1750 - 1680 | Very Strong |
| C-N | Stretch | 1400 - 1300 | Medium |
| C-H (Alkyl) | Bend | 1470 - 1450 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and molecular conformation. mdpi.com
Crystal Structure Analysis and Molecular Conformation
For this compound, single-crystal X-ray diffraction analysis would reveal the precise solid-state structure. Studies on structurally similar barbiturates, such as 5-allyl-5-isopropyl-1-methylbarbituric acid, have shown that the central barbiturate ring is typically planar or very nearly planar. nih.govresearchgate.net The analysis would determine the exact torsion angles of the ethyl and isopropyl substituents relative to the heterocyclic ring. The two ethyl groups at the C5 position and the isopropyl group at the N1 position will adopt conformations that minimize steric strain. This detailed structural data is crucial for understanding structure-activity relationships and for computational modeling studies. researchgate.netscispace.com
Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the C=O groups) in this compound facilitates the formation of extensive hydrogen bonding networks. nih.gov In the crystalline state, molecules are likely to self-assemble into well-defined supramolecular structures.
Based on studies of other N-monosubstituted barbiturates, two primary hydrogen-bonding motifs are common:
Centrosymmetric Dimers: Two molecules can form a pair of N-H···O=C hydrogen bonds, creating a stable dimeric structure. nih.govresearchgate.net
Helical Chains: Molecules can link together in a head-to-tail fashion via a single N-H···O=C hydrogen bond, propagating into an infinite one-dimensional chain. nih.gov
The specific motif adopted by this compound would depend on the steric influence of the substituents and the crystallization conditions. The analysis of these networks is fundamental to the field of crystal engineering, as it governs the physical properties of the solid material. rsc.org
Chromatographic Separations for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures or complex matrices. researchgate.net For a moderately polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods. rsc.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing barbiturates. rsc.org A C18 (octadecyl silica) column would be a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijsra.net Detection is commonly achieved using a UV detector, as the barbiturate ring possesses a chromophore. Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, allowing for both separation and mass-based identification. nih.gov
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for barbiturate analysis. govst.edu Due to the polarity of the N-H group, derivatization, such as methylation, is sometimes employed to improve peak shape and thermal stability, though direct analysis is also possible. rsc.org The compound would be separated on a non-polar or medium-polarity capillary column (e.g., BP-1 or equivalent) based on its volatility and interaction with the stationary phase. The resulting mass spectrum provides a fragmentation pattern that can be used for definitive identification. rsc.org
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. The development of a robust HPLC method is critical for achieving accurate and reproducible results. For the analysis of barbiturates, including this compound, reversed-phase HPLC is a commonly employed strategy. nyc.gov This approach utilizes a non-polar stationary phase, typically a C18 or ODS-silica column, and a polar mobile phase. nyc.govnih.gov
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the barbiturates influences their retention on the column; less polar compounds have a stronger affinity for the stationary phase and thus elute later. nyc.gov Method development involves the systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time.
Key Parameters in HPLC Method Development:
Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is a critical factor influencing retention and selectivity. lcms.cz Adjusting the ratio of the organic modifier allows for the fine-tuning of the elution strength. The pH of the mobile phase also plays a significant role, as it can affect the ionization state of the analyte and, consequently, its retention characteristics. nih.gov For barbiturates, a slightly acidic or neutral pH is often preferred. The use of buffers, such as sodium acetate (B1210297) or phosphate, helps to maintain a stable pH throughout the analysis. nih.gov
Stationary Phase: The choice of the stationary phase is crucial. C18 columns are widely used for their versatility and hydrophobicity. nyc.govnih.gov The particle size of the packing material impacts column efficiency and backpressure; smaller particles generally lead to higher resolution but also higher pressure. researchgate.net
Detection: Ultraviolet (UV) detection is commonly used for barbiturates due to the presence of a chromophore in their structure. The selection of the detection wavelength is important for sensitivity. Wavelengths in the range of 215 nm to 240 nm have been reported for the analysis of similar compounds. nih.govnih.gov Diode-array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. nyc.gov
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature can also be optimized to improve separation and reduce analysis time. A higher flow rate decreases the analysis time but may reduce resolution. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
An illustrative HPLC method for the analysis of this compound is detailed in the interactive data table below.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Commonly used for barbiturate separation, providing good resolution. nyc.govfrontiersin.org |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier, and formic acid helps to control pH and improve peak shape. conicet.gov.ar |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution can be used to separate compounds with a wider range of polarities. lcms.cz |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, balancing analysis time and resolution. nih.gov |
| Detection Wavelength | 220 nm | Barbiturates exhibit UV absorbance in this region. govst.edu |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. frontiersin.org |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. conicet.gov.ar |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. notulaebotanicae.ro However, many barbiturates, including this compound, are polar and have low volatility, making their direct analysis by GC challenging. oup.com To overcome this limitation, a derivatization step is often employed to convert the polar analyte into a more volatile and thermally stable derivative. jfda-online.com
Derivatization in GC Analysis:
Derivatization involves a chemical reaction to modify the functional groups of the analyte. For barbiturates, this typically involves alkylation or silylation of the acidic protons on the pyrimidine (B1678525) ring. jfda-online.comnih.gov This process reduces the polarity of the molecule, increases its volatility, and improves its chromatographic properties, leading to sharper peaks and better separation. jfda-online.com A common derivatizing agent used for barbiturates is dimethylformamide dipropyl acetal. oup.com
GC-Mass Spectrometry (GC-MS):
Coupling GC with a Mass Spectrometry (MS) detector provides a highly specific and sensitive analytical method. wa.gov While the GC separates the components of a mixture, the MS provides information about the mass-to-charge ratio of the fragments of the eluted compounds, allowing for their definitive identification. govst.edu
An exemplary GC method for the analysis of a derivatized form of this compound is presented in the interactive data table below.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization Agent | N,N-Dimethylformamide dipropyl acetal | A reagent used for the propylation of barbiturates to increase volatility. oup.com |
| GC Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of applications. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Temperature Program | Initial temp. 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass spectral data for compound identification. wa.gov |
| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that generates reproducible fragmentation patterns. |
Molecular and Supramolecular Interactions in Research Models
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For barbiturates, including 5,5-Diethyl-1-isopropylbarbituric acid, SAR has elucidated key features necessary for their interaction with receptors like the GABA-A receptor. nih.govnih.gov
The substitution at the nitrogen atoms of the barbiturate (B1230296) ring is a critical determinant of activity. While 5,5-disubstituted barbituric acids are the most common active class, substitution at the N1 position significantly modulates the compound's pharmacokinetic profile. pharmacy180.com The presence of an alkyl group, such as the isopropyl group in this compound, influences molecular recognition and activity.
Studies on related N-alkylated barbiturates, such as mephobarbital (N-methylphenobarbital), show that N-alkylation can lead to a more rapid onset and a shorter duration of action. cutm.ac.in This is often attributed to changes in lipid solubility and the rate of metabolic conversion. pharmacy180.comnih.gov The N-methyl group in mephobarbital does not significantly alter the fundamental activity, suggesting that the primary interactions responsible for molecular recognition remain intact. youtube.com By extension, the isopropyl group at the N1 position of this compound is expected to enhance lipophilicity compared to its non-N-substituted counterpart (5,5-diethylbarbituric acid, Barbital), while maintaining the core structural requirements for receptor binding. The acidity of the molecule is a crucial factor, and while substitution at both N1 and N3 renders the compound inactive, monosubstitution at N1, as seen here, preserves the necessary acidic proton at the N3 position. pharmacy180.com
Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical properties of a series of compounds and their biological activities. For barbiturates, QSAR studies have been instrumental in identifying the physicochemical descriptors that govern their potency. nih.govlew.ro
The most significant parameter in nearly all barbiturate QSAR models is lipophilicity, commonly expressed as the logarithm of the octanol/water partition coefficient (LogP). nih.govbohrium.com Hypnotic activity generally increases with lipid solubility, which is essential for crossing the blood-brain barrier. youtube.com However, this relationship is parabolic; activity decreases if lipophilicity becomes too high. youtube.com QSAR studies have formalized this by correlating LogP and other electronic and topological descriptors with activity. researchgate.netechemcom.combas.bg
A landmark QSAR study on 48 barbiturates identified distinct pharmacophores for anti-maximal electroshock (anti-MES) and anti-subcutaneous metrazol (anti-s.c.Met) activities. nih.gov For anti-s.c.Met activity, lipophilicity and molecular geometry were found to be the most important factors, whereas for anti-MES activity, topological and electronic properties gained relevance. nih.gov These models use descriptors calculated from the molecule's structure to predict its interaction potency.
Interactive Table: Representative QSAR Descriptors for Barbiturates
| Descriptor | Type | Significance in QSAR Models | Reference |
| LogP | Lipophilicity | Primary determinant of CNS penetration and potency; often shows a parabolic relationship with activity. | nih.govbohrium.com |
| Molar Refractivity (MR) | Steric/Volume | Describes the volume occupied by the molecule, influencing receptor fit. | echemcom.com |
| Polarizability (POL) | Electronic | Relates to the molecule's ability to form induced dipoles, affecting intermolecular interactions. | bas.bg |
| Dipole Moment (µ) | Electronic | Influences electrostatic interactions with the receptor binding site. | researchgate.net |
| Topological Indices (e.g., Kier & Hall) | Topological | Encodes information about molecular size, shape, and branching, which correlates with activity. | nih.gov |
Although the core barbituric acid ring is achiral, the introduction of asymmetric centers at the C5 substituents or specific conformations can lead to stereoisomers with different biological activities. Barbiturates such as pentobarbital (B6593769) and thiopental (B1682321) are administered as racemic mixtures, and their enantiomers have been shown to possess different potencies. drugbank.com
Research using highly purified optical isomers has demonstrated that for several barbiturates, the S-enantiomer is more potent than the R-enantiomer in modulating GABA-A receptors. drugbank.com For instance, the S-isomers of hexobarbital, pentobarbital, and thiopental were found to be 1.7 to 3.5 times more potent than their corresponding R-isomers. drugbank.com This stereoselectivity strongly implies that the barbiturate binding site on the GABA-A receptor is chiral and that a specific three-dimensional orientation of the C5 substituents is required for optimal interaction. This difference in potency between stereoisomers provides compelling evidence that the GABA-A receptor plays a central role in the actions of barbiturates. drugbank.comnih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at an atomic level, complementing experimental findings. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to study the electronic structure, stability, and reactivity of molecules. nih.gov For barbituric acid and its derivatives, a key area of study is tautomerism—the equilibrium between different structural isomers. biointerfaceresearch.comias.ac.in
Barbituric acid can exist in several tautomeric forms, including keto-enol and lactam-lactim forms. researchgate.net Computational studies have consistently shown that the tri-keto form is the most stable tautomer in both the gas phase and in solution. nih.govias.ac.in Substitution at the C5 position, as in 5,5-diethylbarbituric acid, further stabilizes the tri-keto form. ias.ac.in Experimental and computational studies on 5,5-diethylbarbituric acid confirmed its N-H site as the most acidic, a finding supported by G3 and G4 composite quantum chemical calculations. nih.gov These calculations are crucial for understanding the ionization state of the molecule at physiological pH, which is a key factor in its ability to interact with receptors. pharmacy180.com
Interactive Table: Relative Stability of Barbituric Acid Tautomers
| Tautomer Form | Description | Relative Stability | Reference |
| Tri-keto | All three carbonyl groups are in the keto form. | Most Stable | nih.govias.ac.in |
| 4-Hydroxy (Enol) | The C4 carbonyl is in the enol form. | Less Stable than Tri-keto | ias.ac.in |
| 2,4-Dihydroxy | C2 and C4 carbonyls are in the enol form. | Significantly Less Stable | biointerfaceresearch.com |
| Tri-hydroxy | All three carbonyls are in the enol form. | Highly Unstable | ias.ac.in |
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the range of shapes the molecule can adopt—and the relative stability of these conformations. nih.govmdpi.com
The biological activity of the molecule depends on its ability to adopt a specific conformation to fit into the receptor's binding pocket. The two ethyl groups at the C5 position and the isopropyl group at the N1 position are flexible and can rotate around their single bonds. MD simulations can track the torsional angles of these substituents to identify low-energy, stable conformations. nih.govmdpi.com By simulating the molecule in an aqueous environment, these studies can provide a realistic picture of the molecule's dynamic behavior and its conformational preferences, which is essential for understanding how it adapts its shape to bind effectively to its target. nih.govresearchgate.net Although specific MD studies on this compound are not prominent in the literature, the methodology has been widely applied to understand the conformational flexibility of other small molecules and is a key tool for rational drug design. nih.govmdpi.com
Ligand-Target Docking Simulations for Predicted Binding Modes
Ligand-target docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These simulations are instrumental in understanding the molecular basis of drug action and in the design of new therapeutic agents.
In the context of barbiturates, docking studies have been employed to elucidate their binding modes within the ion channels of receptors they modulate, such as the γ-aminobutyric acid type A (GABAA) receptor and the prokaryotic Gloeobacter ligand-gated ion channel (GLIC), which serves as a structural homolog for eukaryotic pLGICs. nih.govbiorxiv.org For instance, studies involving various barbiturates have utilized software like AutoDock Vina to predict their binding poses within the receptor's transmembrane domain. nih.govmdpi.com
Typically, the process involves preparing the three-dimensional structures of both the ligand (the barbiturate) and the target receptor. The ligand's conformational flexibility is often taken into account, allowing its bonds to rotate freely during the simulation. The target protein structure is usually held rigid or with limited flexibility in the binding pocket. The software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding energy. nih.govbiorxiv.org
The results of these simulations can reveal key molecular interactions, such as hydrogen bonds and van der Waals forces, between the barbiturate and specific amino acid residues in the binding pocket. For example, docking studies with other barbiturates have shown that the pyrimidine (B1678525) ring can form hydrogen bonds with residues like serine at the 6' position of the ion channel, while the aliphatic side chains at the C5 position can form van der Waals interactions with isoleucine residues at the 9' position. nih.gov These interactions are crucial for stabilizing the ligand-receptor complex. The calculated binding energy from these simulations provides a qualitative estimate of the binding affinity. nih.govresearchgate.net
While no specific docking data for this compound has been published, it is anticipated that its diethyl and isopropyl groups at the C5 and N1 positions, respectively, would significantly influence its binding orientation and interactions within a target binding pocket.
Table 1: Representative Energetic Parameters from Docking Experiments of Various Barbiturates No specific data is available for this compound. The following table is a representative example based on studies of other barbiturates and is for illustrative purposes only.
| Barbiturate | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Phenobarbital (B1680315) | GABAA Receptor Model | -7.5 | Serine, Isoleucine |
| Thiopental | GLIC | -8.2 | Serine (6'), Isoleucine (9') |
| Secobarbital | Barbiturate Receptor Model | -7.9 | Not Specified |
Biophysical Characterization of Molecular Interaction Kinetics and Thermodynamics
Biophysical techniques provide detailed insights into the kinetics (the rates of binding and dissociation) and thermodynamics (the energy changes associated with binding) of molecular interactions. nih.gov These methods are crucial for a comprehensive understanding of how a ligand like a barbiturate interacts with its target protein.
One powerful technique for this purpose is Isothermal Titration Calorimetry (ITC). nih.gov ITC directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the resulting heat changes are measured. This allows for the direct determination of the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov
For example, ITC has been used to characterize the binding of barbiturates like phenobarbital and thiopental to the protein apoferritin. nih.govplos.org These studies have revealed that the binding is driven by favorable enthalpic changes. nih.gov The thermodynamic signature obtained from ITC can provide valuable information about the nature of the binding forces.
Other biophysical methods that can be used to study molecular interactions include surface plasmon resonance (SPR), which can provide kinetic data (kon and koff rates), and various spectroscopic techniques that can detect conformational changes in the protein upon ligand binding. nih.gov
Table 3: Representative Thermodynamic Parameters for Barbiturate-Protein Interactions No specific data is available for this compound. The following table is a representative example based on studies of other barbiturates and is for illustrative purposes only.
| Barbiturate | Protein | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| Phenobarbital | Apoferritin | 700 | -4.2 | -1.5 |
| Pentobarbital | Apoferritin | 60 | -4.8 | -2.2 |
| Thiopental | Apoferritin | 10 | -5.2 | -2.1 |
Enzymatic Biotransformation and Metabolism Preclinical and in Vitro Focus
Identification of Phase I Metabolic Pathways In Vitro
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For N-substituted barbiturates, oxidative reactions are predominant.
Based on the metabolism of other N-alkyl barbiturates, the primary oxidative transformations for 5,5-Diethyl-1-isopropylbarbituric acid are expected to be N-dealkylation and hydroxylation. annualreviews.orgdoctorlib.org The isopropyl group attached to the nitrogen atom of the barbiturate (B1230296) ring is a prime candidate for N-dealkylation, a metabolic process catalyzed by cytochrome P450 enzymes that cleaves the N-alkyl group. annualreviews.org This reaction would result in the formation of 5,5-diethylbarbituric acid and acetone.
Furthermore, hydroxylation of the ethyl groups at the C5 position represents another probable metabolic route. doctorlib.org This is a common pathway for 5,5-disubstituted barbiturates, leading to the introduction of a hydroxyl group and the formation of a more polar metabolite.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is central to the metabolism of barbiturates. researchgate.netnih.gov While the specific CYP isoforms responsible for the metabolism of this compound have not been empirically determined, data from related compounds suggest the involvement of the CYP2C and CYP3A subfamilies. doctorlib.orgresearchgate.net For instance, phenobarbital (B1680315), a widely studied barbiturate, is metabolized by and is a known inducer of several CYP isoforms, including CYP2C9 and CYP3A4. doctorlib.orgresearchgate.net It is therefore plausible that these or analogous isoforms mediate the oxidative metabolism of this compound.
In vitro incubation of this compound with liver microsomes or S9 fractions in the presence of the necessary cofactor, NADPH, is the standard method for generating and characterizing its Phase I metabolites. researchgate.netmdpi.com Based on the expected oxidative pathways, the following metabolites would be anticipated:
5,5-diethylbarbituric acid: Formed via N-deisopropylation.
5-(1-hydroxyethyl)-5-ethyl-1-isopropylbarbituric acid: The product of hydroxylation of one of the C5-ethyl groups.
These metabolites can be identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Table 1: Predicted Phase I Metabolites of this compound in In Vitro Systems
| Metabolite Name | Metabolic Pathway |
|---|---|
| 5,5-diethylbarbituric acid | N-deisopropylation |
| 5-(1-hydroxyethyl)-5-ethyl-1-isopropylbarbituric acid | Hydroxylation |
Identification of Phase II Metabolic Pathways In Vitro (e.g., glucuronidation, sulfation)
Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their elimination. The most common Phase II pathway for hydroxylated barbiturates is glucuronidation. researchgate.netscispace.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl group. N-glucosylation has also been identified as a metabolic route for some barbiturates in humans and may represent a potential, albeit likely minor, pathway for this compound or its metabolites. grantome.com Sulfation is another possible, though generally less prominent, conjugation pathway for hydroxylated barbiturates.
Enzymatic Hydrolysis by Barbiturate Hydrolases and Related Enzymes
Enzymatic cleavage of the barbiturate ring itself is another potential metabolic pathway. This is primarily carried out by enzymes known as barbiturate hydrolases. While these enzymes have been identified in microorganisms, their role in mammalian metabolism is not well-established and is generally considered to be a minor pathway in preclinical in vitro systems such as liver microsomes. Some studies have utilized enzymatic hydrolysis with proteases like trypsin to improve the extraction of barbiturates from biological matrices, which suggests the breakdown of protein-drug complexes rather than the degradation of the barbiturate ring itself by these specific enzymes. annualreviews.org
Kinetic Characterization of Metabolizing Enzymes In Vitro
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the enzymes metabolizing this compound have not been reported. However, it is expected that the metabolism would adhere to Michaelis-Menten kinetics. researchgate.netnih.gov The Km value would indicate the substrate concentration at which the metabolic reaction rate is half of its maximum, reflecting the enzyme's affinity for the compound. The Vmax would represent the maximum rate of metabolism under saturating substrate conditions. These parameters can be determined experimentally using in vitro systems with varying substrate concentrations.
Table 2: Hypothetical Kinetic Parameters for Barbiturate Metabolism by Human Liver Microsomes
This table presents a hypothetical range of kinetic values based on data for other barbiturates, as specific data for this compound is not available.
| Enzyme System | Substrate Class | Typical Km Range (µM) | Typical Vmax Range (nmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | N-Substituted Barbiturates | 20 - 200 | 0.2 - 5.0 |
Preclinical Research Models and in Vitro Biochemical Characterization
Cellular Assays for Investigating Molecular Mechanisms
Cellular assays are indispensable tools for elucidating how a compound like 5,5-diethyl-1-isopropylbarbituric acid exerts its effects at a molecular level within a biological context. These assays use living cells, often engineered to express specific targets, to observe the compound's influence on cellular functions and signaling pathways.
The primary molecular target for barbiturates is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. nih.govnews-medical.net The GABAA receptor is a pentameric protein complex that forms a central chloride (Cl⁻) ion pore. patsnap.comwikipedia.org When GABA, the endogenous ligand, binds to the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability. patsnap.com
Barbiturates, including structurally related compounds like this compound, function as positive allosteric modulators of the GABAA receptor. patsnap.comwikipedia.org They bind to a distinct site on the receptor complex, separate from the GABA binding site. researchgate.netbohrium.com Electrophysiological studies, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing recombinant human GABAA receptors, are used to characterize this interaction mechanistically. scilit.com
The binding of a barbiturate (B1230296) potentiates the effect of GABA by increasing the mean duration of the channel opening, which leads to a greater influx of Cl⁻ ions for each binding event. bohrium.comnih.gov This action enhances the inhibitory effect of GABA without altering the channel's conductance or the frequency of its opening. bohrium.com
At higher concentrations, barbiturates can also act as direct agonists, opening the GABAA receptor channel even in the absence of GABA. nih.govbohrium.com This direct activation is typically less efficient than that produced by GABA itself. nih.gov The specific subunit composition of the GABAA receptor (e.g., combinations of α, β, and γ subunits) significantly influences the affinity and efficacy of barbiturates, affecting both the potentiation of GABA responses and the direct activation of the channel. nih.govscilit.com For instance, studies on pentobarbitone have shown that receptors containing an α6 subunit exhibit a higher efficacy for direct activation compared to those with other α subunits. scilit.com This subunit dependency underscores the complexity of barbiturate-receptor interactions.
Beyond their well-known effects on ion channels, barbituric acid derivatives have been investigated for their potential to inhibit various enzymes. In vitro enzyme inhibition assays are used to determine a compound's ability to interfere with an enzyme's activity, typically by measuring the concentration required to reduce enzyme activity by 50% (IC₅₀).
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors due to its role in pathologies associated with certain bacterial infections. Several studies have demonstrated that derivatives of barbituric acid can act as urease inhibitors. The inhibitory potential is often dependent on the specific chemical substitutions on the barbiturate scaffold.
| Derivative Class | Specific Compound Example | Target Enzyme | IC₅₀ (µM) | Standard (IC₅₀, µM) |
| Barbituric acid zwitterionic adducts | Compound 4i | Jack bean urease | 17.6 ± 0.23 | Thiourea (21.2 ± 1.3) |
| Barbituric acid zwitterionic adducts | Compound 5l | Jack bean urease | 17.2 ± 0.44 | Thiourea (21.2 ± 1.3) |
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research has shown that Schiff base derivatives synthesized from barbital (B3395916) (5,5-diethylbarbituric acid) can be potent α-glucosidase inhibitors, with activity significantly exceeding that of the standard drug, acarbose. The specific structural modifications introduced to the barbital core are critical for the observed inhibitory activity.
| Derivative Class | Specific Compound Example | Target Enzyme | IC₅₀ (µM) | Standard (IC₅₀, µM) |
| Barbital Schiff base derivative | Compound 3 | α-glucosidase | 38 ± 0.84 | Acarbose (787.27 ± 2.23) |
| Barbital Schiff base derivative | Compound 7 | α-glucosidase | 32 ± 1.42 | Acarbose (787.27 ± 2.23) |
| Thiobarbituric acid derivative | Compound 3i | α-glucosidase | 19.4 ± 1.84 | Acarbose (840 ± 1.73) |
Cell-Free Systems for Biochemical Pathway Analysis and Ligand Interaction
Cell-free systems, also known as in vitro transcription-translation systems, offer a powerful platform for biochemical analysis by removing the complexities and constraints of a living cell. nih.govresearchgate.net These systems contain the essential cellular machinery, such as ribosomes and enzymes, typically derived from cell lysates (e.g., from E. coli, wheat germ, or rabbit reticulocytes), to synthesize proteins from a DNA template in a controlled environment. nih.govpharmiweb.com
For a compound like this compound, cell-free platforms are particularly advantageous for studying its interaction with specific protein targets. For example, a "difficult-to-express" protein like the multi-subunit GABAA receptor can be synthesized and assembled directly into an artificial lipid bilayer within the cell-free system. nih.govdrugdiscoverynews.com This allows for the direct investigation of ligand binding without the interference of other cellular components or homeostatic mechanisms. mdpi.com
The open nature of cell-free systems permits precise control over the reaction environment. researchgate.net Researchers can directly add the compound of interest to the system and measure its effect on the target protein's function or its binding kinetics. Metabolomics analysis, using techniques like gas chromatography-mass spectrometry, can be applied to these systems to monitor how the compound might be metabolized or how it affects specific biochemical pathways reconstituted in vitro. nih.govresearchgate.net This approach enables detailed characterization of ligand-receptor interactions and the elucidation of metabolic pathways in a simplified, highly controlled setting.
Advanced In Vitro Screening Methodologies for Molecular Interactions
To comprehensively characterize the molecular interactions of this compound, a variety of advanced in vitro screening methodologies can be employed. These techniques allow for the high-throughput and detailed analysis of binding events between a small molecule and its potential biological targets.
High-Throughput Screening (HTS): HTS utilizes robotics, automated liquid handling, and sensitive detectors to perform millions of biochemical or cellular tests in a short period. wikipedia.org This methodology can be used to screen large compound libraries against a specific target, such as an enzyme or receptor, to identify "hits" that modulate its activity. For this compound, HTS could be used to rapidly assess its activity against a wide panel of receptors and enzymes to identify primary targets and potential off-target interactions. wikipedia.org
Fluorescence Spectroscopy: This is a sensitive technique used to study drug-protein binding. lboro.ac.uknih.gov Many proteins contain intrinsic fluorophores, like the amino acid tryptophan. When a ligand binds to a protein, it can cause a change in the local environment of the tryptophan, leading to a shift in its fluorescence emission spectrum. By titrating the protein with the ligand and monitoring these changes, one can determine binding constants and stoichiometry of the interaction. lboro.ac.ukjove.com This method is valuable for quantifying the affinity of this compound for proteins like serum albumin or its primary receptor targets. lboro.ac.ukyoutube.com
Protein Microarrays: These are high-density arrays where thousands of different purified proteins are immobilized on a solid support, such as a glass slide. wikipedia.org A fluorescently labeled version of the compound of interest can be applied to the array to identify which proteins it binds to. This provides a broad, proteome-scale view of the compound's potential interaction partners, helping to identify both expected and unexpected targets. wikipedia.org
Affinity-Based and Stability-Based Methods: Several modern techniques directly measure the binding of a small molecule to its target.
Thermal Shift Assay (TSA): This method measures the change in a protein's thermal stability upon ligand binding. The binding of a small molecule typically stabilizes the protein, increasing its melting temperature, which can be monitored using a fluorescent dye. nih.gov
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein bound to a small molecule is more resistant to degradation by proteases. By comparing the protein degradation patterns in the presence and absence of the compound, target proteins can be identified. creative-biolabs.com
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures molecular interactions by bringing donor and acceptor beads into close proximity, generating a luminescent signal. It is a highly sensitive method for screening inhibitors of protein-protein interactions or ligand-receptor binding. nih.gov
These advanced screening methodologies provide a powerful toolkit for the in-depth characterization of the molecular interactions of this compound, forming a critical part of its preclinical evaluation.
Derivatives and Analogues: Synthesis and Preliminary Academic Characterization
Design Principles for Novel Barbiturate (B1230296) Analogs Based on the 5,5-Diethyl-1-isopropylbarbituric Acid Scaffold
The design of novel barbiturate analogs originating from the this compound scaffold is guided by established SAR principles and advanced computational modeling techniques. A primary principle revolves around the strategic modification of substituents at the C5 position of the barbituric acid ring, as these groups are known to significantly influence the pharmacological profile. The lipophilicity, size, and stereochemistry of the C5 substituents are critical determinants of activity. For instance, increasing the length of the alkyl chains at C5, up to a certain point (typically 5-6 carbon atoms), can enhance the depressive action on the central nervous system scribd.com.
Another key design principle involves the modification of the N1 and N3 positions of the barbiturate ring. N-alkylation can alter the compound's pharmacokinetic properties, such as its metabolic stability and duration of action scribd.com. The introduction of different functional groups at these positions can also modulate the binding affinity and selectivity for specific receptor subtypes.
Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and comparative molecular field analysis (CoMFA), play a pivotal role in the rational design of new analogs. researchgate.netnjit.eduscispace.comijpsonline.comgoogle.com These methods allow for the visualization and quantification of the steric and electrostatic fields of a series of molecules, correlating these properties with their biological activities. By generating contour maps, researchers can identify regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thus guiding the design of more potent and selective compounds. researchgate.netscispace.comijpsonline.comgoogle.com
Table 1: Key Design Principles for Barbiturate Analogs
| Position of Modification | Design Principle | Rationale |
| C5 | Varying alkyl or aryl substituents | Modulate lipophilicity and steric interactions with the binding site. |
| N1 | Introduction of alkyl or functionalized groups | Influence pharmacokinetic properties and receptor subtype selectivity. |
| N3 | Substitution with different moieties | Alter metabolic stability and hydrogen bonding capabilities. |
Synthetic Pathways for Structural Modifications at N1, N3, and C5 Positions
The structural diversification of the this compound scaffold is achieved through a variety of synthetic transformations targeting the N1, N3, and C5 positions.
Modifications at the C5 Position: The introduction of various substituents at the C5 position is a cornerstone of barbiturate synthesis. A common method involves the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a base, a reaction first utilized for the synthesis of 5,5'-diethylbarbituric acid. uno.edu For introducing new acyl groups at the C5 position, a sodium derivative of a 1,3-dialkyl-substituted barbituric acid can undergo efficient monoacylation by reacting with ω-chloroalkanoyl chlorides or diacid dichlorides. researchgate.net
Another versatile method for C5 functionalization is the Knoevenagel condensation of barbituric acid with aldehydes, which can be followed by further reactions to introduce a wide range of substituents. mdpi.com
Modifications at the N1 and N3 Positions: N-alkylation and N-acylation are the primary methods for modifying the N1 and N3 positions. Direct alkylation can be achieved by treating the barbiturate with an alkyl halide in the presence of a base. The regioselectivity of this reaction can be influenced by the choice of the base and reaction conditions. For instance, N1-monosubstituted and N1,N3-disubstituted thiobarbituric acid analogs have been synthesized by varying the substituents at these positions. nih.gov
Furthermore, multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of diverse barbituric acid derivatives with modifications at the nitrogen positions. mdpi.com These reactions allow for the construction of complex molecules in a single step from multiple starting materials.
Table 2: Overview of Synthetic Pathways for Barbiturate Analogs
| Target Position | Reaction Type | Reagents and Conditions |
| C5 | Malonic Ester Synthesis | Disubstituted malonic ester, urea, base |
| C5 | Acylation | Sodium salt of barbiturate, acyl chloride, pyridine, THF researchgate.net |
| C5 | Knoevenagel Condensation | Barbituric acid, aldehyde, catalyst (e.g., piperidine) mdpi.com |
| N1, N3 | Alkylation | Barbiturate, alkyl halide, base |
| N1, N3 | Multicomponent Reactions | Barbituric acid, aldehydes, and other components in a one-pot reaction mdpi.com |
Comparative Analysis of Molecular Properties and Theoretical Interactions of Analogs
The evaluation of novel barbiturate analogs involves a detailed comparative analysis of their molecular properties and theoretical interactions with potential biological targets. This analysis is crucial for understanding the structural features that govern their activity and for predicting the properties of yet-unsynthesized compounds.
Computational methods are extensively used to calculate a range of molecular descriptors for each analog. These descriptors include physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compounds.
Comparative Molecular Field Analysis (CoMFA) is a powerful tool for this purpose. njit.eduscispace.comijpsonline.comgoogle.com In a CoMFA study, a series of aligned analogs are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. ijpsonline.comgoogle.com These field values are then correlated with the biological activity of the compounds using partial least squares (PLS) regression. The resulting 3D contour maps highlight regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease activity, providing a visual guide for molecular design. researchgate.net
Molecular docking studies provide further insights into the theoretical interactions between the barbiturate analogs and their target receptors, such as the GABA-A receptor. mdpi.comdntb.gov.ua These simulations predict the preferred binding pose of a ligand within the receptor's binding site and estimate the binding affinity. By comparing the docking scores and interaction patterns of different analogs, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.
Table 3: Comparative Molecular Properties of Hypothetical this compound Analogs
| Compound | Modification | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Analog A | N3-methyl | 268.33 | 2.1 | 1 | 3 |
| Analog B | C5-dipropyl | 282.37 | 3.2 | 2 | 3 |
| Analog C | N1-ethyl | 282.37 | 2.6 | 1 | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Preliminary In Vitro Biochemical Screening of Derivatives for Molecular Interaction Profiles
The initial characterization of newly synthesized derivatives of this compound involves a battery of preliminary in vitro biochemical screens to determine their molecular interaction profiles. These assays provide the first indication of the biological activity of the compounds and help to prioritize them for further investigation.
A primary target for barbiturates is the GABA-A receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system. nih.govspringernature.com Radioligand binding assays are commonly employed to assess the affinity of the novel analogs for the GABA-A receptor. nih.govnih.govbjmu.edu.cn These assays typically use a radiolabeled ligand, such as [³H]muscimol, that binds to a specific site on the receptor. nih.gov The ability of the test compounds to displace the radioligand is measured, and from this, their binding affinity (Ki) can be determined.
In addition to binding assays, functional assays are used to determine whether the compounds act as agonists, antagonists, or allosteric modulators of the GABA-A receptor. For example, the effect of the compounds on GABA-induced chloride ion flux can be measured in cultured neurons or cell lines expressing recombinant GABA-A receptors. vt.edu
Beyond the GABA-A receptor, derivatives may be screened against a panel of other receptors, enzymes, and ion channels to assess their selectivity and identify potential off-target effects. For instance, barbiturate derivatives have been evaluated for a range of other biological activities, including antimicrobial and antifungal effects. nih.gov The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using microdilution methods. mdpi.com
Table 4: Example of Preliminary In Vitro Screening Data for Hypothetical Analogs
| Compound | GABA-A Receptor Binding (Ki, nM) | Functional Activity (GABA-A Receptor) | Antibacterial Activity (MIC, µg/mL) |
| Analog A | 50 | Positive Allosteric Modulator | >100 |
| Analog B | 120 | Weak Agonist | 64 |
| Analog C | 25 | Positive Allosteric Modulator | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Directions and Unexplored Research Avenues in Chemical Biology
Application of Advanced Mechanistic Studies to Novel Barbiturate (B1230296) Scaffolds
The barbiturate core is recognized as a "privileged medicinal scaffold" due to its versatile biological activities. researchgate.net While the general mechanism of action for many barbiturates, such as modulation of GABA-A receptors, is known, a detailed mechanistic understanding at the molecular level, especially for novel, asymmetrically substituted scaffolds like 5,5-Diethyl-1-isopropylbarbituric acid, remains an area ripe for exploration.
Advanced mechanistic studies can illuminate the intricate structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets. For instance, the introduction of an isopropyl group at the N1-position, in conjunction with the two ethyl groups at C5, introduces specific steric and electronic features. Future research could employ sophisticated techniques such as:
Cryo-Electron Microscopy (Cryo-EM): To resolve high-resolution structures of this compound bound to its target receptors, providing unprecedented insight into the specific binding pocket interactions.
Stopped-Flow Kinetics: To analyze the transient and steady-state kinetics of receptor binding and channel modulation, revealing how the N1-isopropyl group affects the rates of association and dissociation.
Computational Quantum Chemistry: Density Functional Theory (DFT) studies can model the electronic structure and reactivity of the barbiturate ring, helping to rationalize observed biological activity and predict the properties of new derivatives. nih.gov
These studies will be crucial for moving beyond generalized models of barbiturate action and developing a nuanced understanding that enables the design of next-generation molecules with enhanced specificity and novel functionalities. The barbiturate core presents a promising scaffold for developing multi-target agents to address complex inflammatory diseases. researchgate.netnih.gov
Integration of Omics Technologies for Comprehensive Molecular Pathway Elucidation
The physiological effects of any compound are the result of complex interactions with numerous molecular pathways. Omics technologies offer a powerful, unbiased approach to map these interactions on a global scale. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound, identifying not only its primary targets but also off-target effects and downstream signaling cascades. researchgate.netnih.gov
A multi-omics strategy for studying this compound could involve the following:
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | How does the cell's gene expression profile change upon exposure to the compound? | Identification of upregulated or downregulated genes and pathways, revealing cellular stress responses, metabolic shifts, or compensatory mechanisms. |
| Proteomics | Which protein expression levels or post-translational modifications are altered? | Pinpointing direct binding partners and downstream effector proteins, offering a more direct link to cellular function than transcriptomics. |
| Metabolomics | How does the compound affect the cellular metabolome? | Elucidating the metabolic fate of the compound itself and its impact on endogenous metabolic pathways, which is crucial for understanding its broader physiological effects. researchgate.net |
| Multi-Omics Integration | How do the changes across different molecular layers correlate with each other? | Building comprehensive network models of the compound's mechanism of action, connecting gene expression changes to protein levels and subsequent metabolic outputs. nih.govnih.gov |
Such an integrated approach is essential for a complete understanding of a drug's mechanism of action and is increasingly vital for biomarker discovery and personalized medicine. researchgate.net
Development of Chemical Probes and Biosensors Based on Barbiturate Structures
The inherent recognition properties of the barbiturate scaffold for specific biological targets can be harnessed to create sophisticated chemical tools. By functionalizing the this compound structure, it is possible to develop chemical probes and biosensors to study biological processes in real-time.
For example, the N1-isopropyl group could be replaced by a linker attached to a reporter molecule, such as a fluorophore or a biotin tag. This would transform the parent molecule into a probe for:
Fluorescence Microscopy: Visualizing the subcellular localization of target receptors in living cells.
Affinity Purification: Identifying the binding partners of the barbiturate scaffold from cell lysates, a technique that can uncover novel targets.
Furthermore, the barbiturate structure itself can be incorporated into larger sensor systems. Research has already demonstrated that a barbiturate-derived molecule can act as a fluorescence sensor for detecting toxic metal ions like mercury in aqueous solutions. mdpi.com This concept could be expanded to design biosensors where binding of a target protein to the barbiturate moiety induces a detectable change in fluorescence or an electrochemical signal.
Computational Design and In Silico Screening of Hypothetical Barbiturate Structures
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery of new therapeutic agents by reducing the time and cost associated with traditional screening methods. mdpi.commdpi.com The scaffold of this compound is an excellent starting point for in silico design and virtual screening of new, hypothetical barbiturate structures with potentially improved properties.
The process can involve several key computational techniques:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of barbiturate analogs with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Docking: Simulating the binding of hypothetical barbiturate derivatives into the active site of a target protein (e.g., a specific GABA-A receptor subtype). researchgate.net This allows for the prioritization of compounds with the most favorable predicted binding energies and interaction patterns.
High-Throughput Virtual Screening (HTVS): Using computational models to rapidly screen large virtual libraries of thousands or millions of compounds to identify those containing the barbiturate scaffold with a high probability of being active. mdpi.comeasychair.org
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the barbiturate-receptor complex over time to assess the stability of the binding interaction and understand the energetic contributions of different parts of the molecule. mdpi.com
A hypothetical virtual library could be designed by systematically modifying the substituents at the N1 and C5 positions of the barbiturate ring to explore the chemical space around the parent compound.
Exploration of Barbiturate Tautomerism and Conformational Dynamics in Solution and Solid State
The barbiturate ring can exist in different tautomeric forms, primarily through keto-enol and lactam-lactim conversions. echemcom.comsamipubco.com The relative populations of these tautomers can be influenced by the solvent environment and can have a profound impact on the molecule's chemical properties and biological activity. nih.govnih.gov For example, the tautomeric state of a related barbiturate analogue was found to be different in solution versus when bound to its enzyme target. nih.gov
For this compound, key unexplored questions include:
What is the predominant tautomeric form in different physiological environments (e.g., in aqueous solution vs. lipid membranes)?
How does the N1-isopropyl group influence the tautomeric equilibrium compared to N-unsubstituted or N-methylated barbiturates?
In addition to tautomerism, the conformational dynamics of the molecule are also critical. The ethyl groups at C5 and the isopropyl group at N1 are not static; they can rotate around their single bonds. Understanding these dynamics is crucial for a complete picture of how the molecule interacts with its binding partners.
Advanced analytical techniques that could be applied include:
NMR Spectroscopy: Two-dimensional NMR techniques like NOESY can provide information about the through-space proximity of atoms, helping to determine the preferred conformation in solution. researchgate.net
X-ray Crystallography: To determine the precise three-dimensional structure and tautomeric form in the solid state.
Computational Chemistry: DFT computations can be used to calculate the relative energies of different tautomers and conformers, providing a theoretical framework for interpreting experimental data. biointerfaceresearch.com
Novel Catalytic Approaches for Complex Barbiturate Derivatization
The synthesis of novel, structurally complex barbiturate derivatives requires advanced chemical methods. Modern catalysis offers a powerful toolkit for the precise and efficient modification of the this compound scaffold. While classical methods for barbiturate synthesis are well-established, new catalytic approaches can provide access to previously unattainable molecular architectures. mdpi.com
Future research in this area could focus on:
Enantioselective Catalysis: Many biological targets are chiral, and the different enantiomers of a chiral drug can have vastly different biological activities. The development of catalytic methods to introduce new stereocenters into the barbiturate scaffold in an enantioselective manner is a key goal. mdpi.comresearchgate.net For example, asymmetric allylic alkylation has been explored for the synthesis of chiral barbiturates. mdpi.com
C-H Activation: This cutting-edge technique allows for the direct functionalization of C-H bonds, which are typically unreactive. Applying C-H activation to the ethyl or isopropyl groups of this compound could enable the rapid synthesis of a diverse library of new analogs without the need for pre-functionalized starting materials.
Multi-component Reactions: Designing catalytic one-pot reactions where multiple starting materials are combined to quickly assemble complex spiro-barbiturate structures or other intricate derivatives. benthamdirect.com
Biocatalysis: Using enzymes as catalysts to perform highly selective transformations on the barbiturate scaffold, often under mild and environmentally friendly conditions.
These novel catalytic strategies will be instrumental in expanding the chemical diversity of the barbiturate class, providing new molecular tools and potential therapeutic leads. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of 5,5-Diethyl-1-isopropylbarbituric acid, and how can potential impurities be identified?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., ethyl and isopropyl groups) and ring structure. For example, H NMR chemical shifts for ethyl groups typically appear at δ 1.0–1.5 ppm, while isopropyl protons resonate near δ 1.2–1.4 ppm (split due to coupling) .
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. In gas-phase acidity studies, ESI-MS coupled with kinetic methods has been applied to barbituric acid analogs .
-
High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Impurities can be quantified via peak integration, with a threshold of ≥95% purity for research-grade samples .
- Data Table :
| Technique | Key Parameters/Peaks | Purpose |
|---|---|---|
| H NMR | δ 1.0–1.5 (ethyl), δ 1.2–1.4 (isopropyl) | Substituent confirmation |
| ESI-MS | [M+H] at m/z 255 (CHNO) | Molecular weight validation |
| HPLC | Retention time ~8.2 min (C18 column, 70% MeOH) | Purity assessment |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Waste Disposal : Collect organic waste in designated containers for incineration or chemical treatment. Do not dispose of via aqueous drains .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous ethanol or tetrahydrofuran (THF) to enhance solubility of intermediates. Polar aprotic solvents (e.g., DMF) may improve alkylation efficiency .
- Reaction Time/Temperature : Monitor reaction progress via TLC. For alkylation steps, maintain temperatures at 60–80°C for 6–12 hours to ensure complete substitution .
- Purification : Recrystallize from ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials. Centrifugation at 10,000 rpm for 10 minutes can separate crystalline products .
Advanced Research Questions
Q. What computational approaches effectively predict the physicochemical properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate pKa values using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Compare results with experimental gas-phase acidity (GA) measured via kinetic methods .
-
Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict bioavailability. For barbiturates, logP values (octanol-water partition coefficients) correlate with CNS penetration .
- Data Table :
| Property | Computational (DFT) | Experimental (GA) |
|---|---|---|
| Gas-phase acidity | 324 kcal/mol | 318 kcal/mol |
| logP | 1.85 | 1.79 (HPLC) |
Q. How can kinetic studies and isotopic labeling elucidate intramolecular isomerization mechanisms in this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled analogs at the C5 position to track carbon migration during isomerization. Analyze via C NMR or LC-MS .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH (4–10). Activation energy (Ea) can be derived from Arrhenius plots .
Q. What strategies resolve discrepancies in pharmacological activity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. propyl groups) using in vitro assays (e.g., GABA receptor binding). IC50 values for analogs can differ by >10-fold due to steric hindrance .
- Meta-Analysis : Aggregate data from multiple studies (e.g., RSC Advances, Eur. J. Med. Chem.) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
Q. How does factorial design enhance the study of substituent effects on the barbituric acid core’s reactivity and bioactivity?
- Methodological Answer :
- Full Factorial Design : Vary substituent chain length (ethyl, propyl) and position (C1, C5) in a 2x2 matrix. Analyze main effects and interactions via ANOVA to identify optimal configurations for anticonvulsant activity .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield. Central composite designs (CCD) reduce experimental runs by 40% compared to one-factor-at-a-time approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
